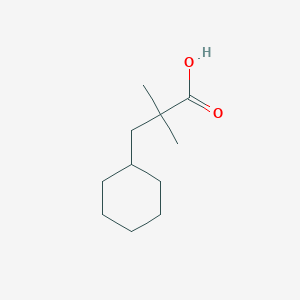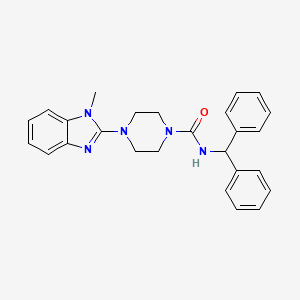![molecular formula C15H20N6 B6434231 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2305513-14-6](/img/structure/B6434231.png)
4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), and constitute a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various synthetic approaches . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the empirical formula C8H12N4 . The compound has a molecular weight of 164.21 .Aplicaciones Científicas De Investigación
4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential applications in scientific research. This compound has been found to have potential as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and as a potential treatment for various types of cancer.
Mecanismo De Acción
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
It’s suggested that the compound may inhibit er stress and apoptosis, and the nf-kb inflammatory pathway . This is based on the observation that similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound likely affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . Inhibition of these pathways can lead to reduced inflammation and apoptosis, which are key processes in many diseases, including neurodegenerative disorders .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and apoptosis, as suggested by the observed inhibition of NO and TNF-α production, and reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine for laboratory experiments include its potential as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and as a potential treatment for various types of cancer. The main limitation of using this compound for laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
There are numerous possible future directions for the research and development of 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine. These include further research into its mechanism of action, further study of its potential as an inhibitor of certain enzymes, and further study of its potential as an anti-inflammatory agent and as a potential treatment for various types of cancer. Additionally, further research into its potential applications in other areas of scientific research, such as drug development and medical diagnostics, is necessary. Finally, further research into its potential as a tool for biotechnology and genetic engineering is also warranted.
Métodos De Síntesis
The synthesis of 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of ethyl bromide with 2-methylpiperazine in the presence of a base catalyst. This reaction yields 4-ethyl-2-methylpiperazine, which is then reacted with pyrimidine in the presence of a base catalyst. The final product of this reaction is this compound.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-ethyl-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-3-13-11-14(19-12(2)18-13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVQASZNYUVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)
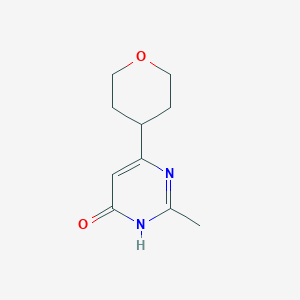
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)
![2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide](/img/structure/B6434177.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)
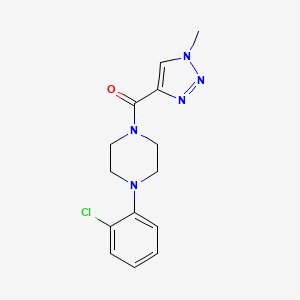
![3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6434200.png)
![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6434206.png)
![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)
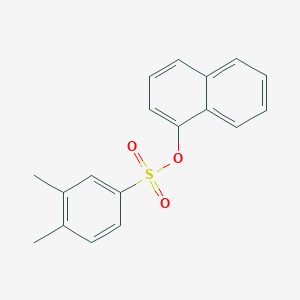
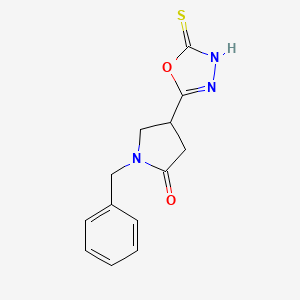
![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)
